Oxypaeoniflorin

Catalog No.
S582666
CAS No.
39011-91-1
M.F
C23H28O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxypaeoniflorin

CAS Number

39011-91-1

Product Name

Oxypaeoniflorin

IUPAC Name

[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3

InChI Key

FCHVXNVDFYXLIL-UHFFFAOYSA-N

Synonyms

oxypaeoniflora, oxypaeoniflorin

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Neuroprotective Effects:

Oxypaeoniflorin has been shown to exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest it may:

  • Reduce oxidative stress: Oxypaeoniflorin's antioxidant properties may help combat the harmful effects of free radicals in the brain, which are implicated in neurodegeneration [].
  • Modulate neuroinflammation: This compound may regulate inflammatory pathways in the brain, potentially mitigating the inflammatory processes associated with neurodegenerative diseases [, ].
  • Improve cognitive function: Studies in animal models suggest that oxypaeoniflorin may improve memory and learning [].

Anti-inflammatory and Immunomodulatory Effects:

Oxypaeoniflorin has demonstrated anti-inflammatory and immunomodulatory properties, suggesting potential applications in various inflammatory conditions, including:

  • Autoimmune diseases: Studies suggest oxypaeoniflorin may suppress the activity of immune cells involved in autoimmune diseases like rheumatoid arthritis and lupus [, ].
  • Inflammatory bowel disease: Research indicates oxypaeoniflorin may alleviate symptoms of inflammatory bowel disease by reducing inflammation in the gut [].

Other Potential Applications:

Oxypaeoniflorin is being investigated for its potential benefits in various other conditions, including:

  • Cancer: Studies suggest oxypaeoniflorin may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
  • Cardiovascular disease: Research indicates oxypaeoniflorin may protect against heart damage and improve blood flow.
  • Liver diseases: Studies suggest oxypaeoniflorin may have hepatoprotective effects, potentially offering benefits in liver diseases.

Oxypaeoniflorin is a monoterpene glycoside primarily derived from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Its molecular formula is C23H28O12C_{23}H_{28}O_{12}, and it is recognized for its structural complexity, featuring multiple hydroxyl groups and a glycosidic bond, which contribute to its biological activities and chemical reactivity . Oxypaeoniflorin has garnered attention for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.

Typical of glycosides and polyphenolic compounds. Key reactions include:

  • Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, releasing the aglycone and sugar moieties.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones or other reactive species under certain conditions .
  • Reduction: Reduction reactions can convert carbonyl groups to alcohols, influencing the compound's biological activity.

These reactions are significant as they can alter the compound's pharmacological properties and bioavailability.

Oxypaeoniflorin exhibits a range of biological activities:

  • Anti-inflammatory Effects: Research indicates that Oxypaeoniflorin can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Properties: Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .
  • Antioxidant Activity: The compound demonstrates significant antioxidant capabilities, likely due to its phenolic structure, which can scavenge free radicals and reduce oxidative damage in cells .

Synthesis of Oxypaeoniflorin can occur through both natural extraction and synthetic pathways:

  • Natural Extraction: The primary method involves extracting the compound from Paeonia lactiflora roots using solvents like ethanol or methanol. This method preserves the natural configuration of the compound.
  • Synthetic Approaches: Chemical synthesis can be achieved through glycosylation reactions where a sugar moiety is attached to an appropriate aglycone. Various synthetic strategies may employ different catalysts and conditions to optimize yield and purity .

Oxypaeoniflorin has several applications in both traditional medicine and modern pharmacology:

  • Traditional Medicine: Used in herbal formulations for treating conditions such as menstrual disorders, pain relief, and inflammation.
  • Pharmaceutical Development: Investigated as a potential lead compound for developing new drugs targeting inflammation and neuroprotection.
  • Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

Studies on Oxypaeoniflorin's interactions with other compounds have revealed important insights:

  • Synergistic Effects: When combined with other herbal extracts or compounds, Oxypaeoniflorin may enhance therapeutic effects. For instance, its combination with other flavonoids has been shown to improve anti-inflammatory responses .
  • Drug Interactions: Research is ongoing to evaluate how Oxypaeoniflorin interacts with conventional drugs, particularly in terms of pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for safe therapeutic use .

Several compounds share structural or functional similarities with Oxypaeoniflorin. Here are a few notable examples:

Compound NameMolecular FormulaKey Properties
PaeoniflorinC23H28O11C_{23}H_{28}O_{11}Anti-inflammatory, analgesic
Gallic AcidC7H6O5C_{7}H_{6}O_{5}Antioxidant, antimicrobial
CatechinC15H14O6C_{15}H_{14}O_{6}Antioxidant, cardioprotective
RutinC21H20O12C_{21}H_{20}O_{12}Antioxidant, anti-inflammatory

Uniqueness of Oxypaeoniflorin

Oxypaeoniflorin stands out due to its specific glycosidic structure that enhances its solubility and bioavailability compared to similar compounds. Its unique combination of anti-inflammatory and neuroprotective properties makes it particularly valuable in therapeutic applications targeting chronic diseases associated with inflammation and oxidative stress.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

496.15807632 g/mol

Monoisotopic Mass

496.15807632 g/mol

Heavy Atom Count

35

UNII

3A7O4NBD5S

Dates

Modify: 2023-08-15

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